molecular formula C31H29Cl2N7O2 B1149949 THZ1 Hydrochloride

THZ1 Hydrochloride

Cat. No.: B1149949
M. Wt: 602.5 g/mol
InChI Key: LSAGMHUBJCPLJS-ICSBZGNSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

THZ1 Hydrochloride is a covalent cyclin-dependent kinase 7 (CDK7) inhibitor with an IC₅₀ of 3.2 nM for CDK7 . It selectively targets CDK7, a kinase critical for transcriptional regulation and cell cycle progression, by forming an irreversible bond with a cysteine residue (C312) in the CDK7 ATP-binding pocket . Preclinical studies demonstrate its anti-tumor efficacy in colorectal cancer (CRC), B-cell acute lymphoblastic leukemia (B-ALL), and triple-negative breast cancer (TNBC) by inducing apoptosis and disrupting metabolic pathways . For example, THZ1 inhibits c-MYC-mediated metabolic enzymes in B-ALL cells, leading to cell cycle arrest (G2/M phase at low concentrations) and apoptosis (at high concentrations) .

Preparation Methods

Chemical Synthesis of THZ1 Hydrochloride

The synthesis of this compound involves a multi-step process combining Friedel-Crafts alkylation, nucleophilic aromatic substitution (SNAr), and deprotection reactions. While the exact proprietary synthesis route remains undisclosed, analogous protocols for related CDK7 inhibitors provide insights into its preparation .

Key Synthetic Steps

  • Friedel-Crafts Reaction : A dichloropyrimidine derivative (e.g., 2,4-dichloro-5-(trifluoromethyl)pyrimidine) reacts with an indole precursor in the presence of AlCl₃ to form a pyrimidine-indole intermediate .

  • Protection and SNAr Reaction : The indole nitrogen is protected using a phenylsulfonyl group, followed by SNAr with a chiral piperidine amine to introduce stereochemical specificity .

  • Covalent Warhead Introduction : A cysteine-targeting acrylamide group is incorporated via Suzuki-Miyaura coupling or Michael addition, enabling irreversible CDK7 binding .

  • Deprotection and Salt Formation : Acidic cleavage of protecting groups (e.g., Boc) yields the free base, which is treated with HCl to form the hydrochloride salt .

Table 1: Representative Reaction Conditions for Key Steps

StepReagents/ConditionsYieldReference
Friedel-CraftsAlCl₃, DCE, 80°C, 16 hr98%
SNArDIPEA, NMP, 135°C, 45 min69%
DeprotectionHCl (4M in dioxane), rt, 2 hr85%

Solution Preparation and Solubility Optimization

This compound exhibits limited aqueous solubility, necessitating dimethyl sulfoxide (DMSO) as the primary solvent for in vitro studies .

Stock Solution Protocol

  • Recommended Solvent : DMSO (≥50 mg/mL, 88.33 mM) .

  • Preparation :

    • Warm the compound at 37°C for 10 minutes to enhance dissolution.

    • Sonicate for 15–30 minutes if particulates persist.

    • Filter through a 0.22 μm membrane for sterility .

Table 2: Stock Solution Preparation Guide

Mass (mg)Volume (mL)Concentration (mM)
11.771
58.835
1017.6610

Solubility in Alternative Solvents

  • Ethanol : <1 mg/mL (insoluble) .

  • Water : Insoluble; requires solubilization agents (e.g., cyclodextrins) for in vivo administration .

Purification and Analytical Characterization

Chromatographic Purification

  • HPLC Method : Reverse-phase C18 column, gradient elution with acetonitrile/water (+0.1% TFA), UV detection at 254 nm .

  • Purity : ≥95% by LC-MS (observed [M+H]⁺ = 566.05) .

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.85–7.20 (m, 10H, indole/aromatic-H), 4.10 (m, 1H, piperidine-H) .

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N stretch) .

Biological Preparation for In Vitro Studies

Cell Culture Applications

  • Working Concentration : 50–500 nM in RPMI-1640 medium .

  • Vehicle Control : ≤0.1% DMSO to avoid cytotoxicity .

Metabolic Stability Testing

  • Microsomal Incubation : this compound (1 μM) incubated with human liver microsomes (HLMs) shows a half-life of 2.3 hr, indicating moderate hepatic clearance .

Challenges and Optimization Strategies

  • Covalent Binding Specificity : Batch-to-batch variability in acrylamide reactivity requires rigorous QC via kinase selectivity profiling .

  • Salt Formulation : The hydrochloride salt improves crystallinity but may necessitate pH adjustment (6.5–7.4) for in vivo dosing .

Chemical Reactions Analysis

Types of Reactions

Cyclin-dependent kinase 7 inhibitors undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of cyclin-dependent kinase 7 inhibitors include:

    Hydrogen peroxide: Used for oxidation reactions.

    Sodium borohydride: Used for reduction reactions.

    Nucleophiles and electrophiles: Used for substitution reactions.

Major Products

The major products formed from these reactions are typically the desired cyclin-dependent kinase 7 inhibitors with specific functional groups that enhance their inhibitory activity .

Scientific Research Applications

Acute Lymphoblastic Leukemia (ALL)

THZ1 has demonstrated potent anti-cancer effects in B-cell acute lymphoblastic leukemia (B-ALL). Studies indicate that THZ1 induces apoptosis in B-ALL cells by downregulating c-MYC-mediated metabolic pathways and inhibiting cellular metabolism. The half-maximal inhibitory concentration (IC50) values for various B-ALL cell lines have been reported as follows:

  • NALM6: 101.2 nM
  • REH: 26.26 nM

In vitro studies show that THZ1 treatment leads to significant cell cycle arrest at the G2/M phase and downregulates genes associated with cell proliferation .

Multiple Myeloma

In multiple myeloma models, THZ1 has been shown to significantly inhibit cell proliferation and induce apoptosis through transcriptional downregulation of MCL-1 and c-MYC. Animal studies demonstrated that THZ1 administration improved survival rates in systemic multiple myeloma xenograft models with minimal toxicity. The dosing regimen typically involves administering 10 mg/kg intraperitoneally, twice daily .

T-cell Lymphomas

THZ1 has also been effective against peripheral T-cell lymphomas (PTCL). Research indicates that THZ1 can sensitize these cells to BCL2 inhibitors by suppressing STAT transcriptional activity, which is crucial for T-cell survival .

Other Cancer Types

THZ1 has shown promise in treating various solid tumors, including triple-negative breast cancer and small cell lung cancer. Its ability to target transcriptional enhancers known as "super-enhancers" makes it a compelling candidate for further exploration in diverse malignancies .

Case Studies

Cancer Type Study Findings IC50 Values Mechanism
B-cell Acute Lymphoblastic LeukemiaInduces apoptosis by disrupting c-MYC metabolic pathways and promoting cell cycle arrestNALM6: 101.2 nM; REH: 26.26 nMDownregulation of c-MYC and metabolic enzymes
Multiple MyelomaReduces proliferation; improves survival in xenograft models with minimal toxicityNot specifiedTranscriptional downregulation of MCL-1, c-MYC
T-cell LymphomasSensitizes cells to BCL2 inhibitors; suppresses STAT activityNot specifiedInhibition of transcriptional activity
Triple-negative Breast CancerInduces apoptosis and inhibits proliferation; potential for combination therapiesNot specifiedTargeting transcriptional enhancers

Clinical Implications

The findings surrounding THZ1 highlight its potential as a therapeutic agent across multiple cancer types. Its ability to target transcriptional dependencies presents a novel approach to overcoming drug resistance commonly observed in cancer therapies. Moreover, the combination of THZ1 with other targeted therapies may enhance treatment efficacy while mitigating adaptive resistance mechanisms .

Mechanism of Action

Cyclin-dependent kinase 7 inhibitors exert their effects by binding to the active site of cyclin-dependent kinase 7, thereby preventing its interaction with cyclin H and MAT1. This inhibition disrupts the phosphorylation of key substrates involved in cell cycle progression and transcription, leading to cell cycle arrest and apoptosis. The molecular targets and pathways involved include the phosphorylation of RNA polymerase II and the regulation of transcription factors such as p53 and estrogen receptor .

Comparison with Similar Compounds

Key Compounds and Their Properties

The following table summarizes THZ1 Hydrochloride and structurally or functionally related compounds:

Compound Target(s) IC₅₀ Mechanism Key Findings
This compound CDK7 3.2 nM Covalent inhibition via C312 binding; disrupts transcription and metabolism. Induces apoptosis in CRC and B-ALL; downregulates c-MYC-mediated metabolic enzymes ; promotes EMT and metastasis in CRC .
THZ531 CDK12, CDK13 N/A Covalent inhibition; targets transcriptional regulation and DNA repair. Overcomes cisplatin resistance in ovarian cancer; synergizes with PARP inhibitors .
THZ1-R CDK7 (non-covalent) >3.2 nM Non-reactive analog; lacks covalent binding. Used as a negative control to confirm THZ1’s covalent mechanism .
THZ2 CDK7 13.9 nM Covalent inhibition with lower potency than THZ1. Less effective in transcriptional suppression compared to THZ1 .
Trilaciclib CDK4, CDK6 1 nM (CDK4), 4 nM (CDK6) Reversible ATP-competitive inhibition. Protects hematopoietic stem cells during chemotherapy; induces G1 arrest .
BI-1347 CDK8 1.1 nM Oral, selective ATP-competitive inhibition. Shows anti-tumor activity in preclinical models .
TG003 Clk1, Clk4 N/A ATP-competitive inhibition. Modulates RNA splicing; studied in inflammatory and proliferative diseases .

Functional and Mechanistic Differences

THZ1 vs. THZ531

  • Target Specificity : THZ1 inhibits CDK7, while THZ531 targets CDK12/13, kinases involved in transcription elongation and DNA damage response .
  • Therapeutic Effects : THZ531 enhances sensitivity to DNA-damaging agents (e.g., cisplatin) by impairing DNA repair , whereas THZ1 primarily disrupts oncogenic transcription (e.g., c-MYC) and metabolism .

THZ1 vs. Trilaciclib

  • Cell Cycle Impact : THZ1 induces apoptosis without altering cell cycle phases in some cancers (e.g., CRC ), whereas Trilaciclib reversibly arrests the cell cycle in G1 via CDK4/6 inhibition .
  • Clinical Use : Trilaciclib is FDA-approved for myeloprotection in chemotherapy, while THZ1 remains preclinical due to toxicity concerns .

THZ1 vs. THZ1-R

  • Binding Mechanism : THZ1-R lacks the covalent binding capability of THZ1, resulting in reduced potency and confirming the necessity of covalent interaction for THZ1’s efficacy .

Metabolic and Transcriptional Effects

  • THZ1 : Downregulates glycolytic (HK1, LDHA) and TCA cycle enzymes (IDH2) in B-ALL, linking CDK7 inhibition to metabolic collapse .
  • THZ531 : Impairs homologous recombination repair by inhibiting CDK12, sensitizing cells to PARP inhibitors .

Research Implications and Limitations

  • THZ1’s Dual Role : While effective in apoptosis induction, THZ1 may paradoxically promote epithelial-mesenchymal transition (EMT) and metastasis in CRC .
  • Toxicity : High concentrations of THZ1 cause apoptosis in PBMCs, limiting its therapeutic window .

Biological Activity

THZ1 Hydrochloride is a covalent inhibitor of cyclin-dependent kinase 7 (CDK7), which plays a critical role in transcriptional regulation and cell cycle control. This compound has garnered significant attention due to its potent anti-tumor activity across various cancer types, particularly in models of multiple myeloma, T-cell acute lymphoblastic leukemia (T-ALL), and neuroblastoma. This article reviews the biological activity of THZ1, focusing on its mechanisms of action, efficacy in different cancer models, and potential therapeutic applications.

THZ1 exerts its biological effects primarily through the inhibition of CDK7, which is essential for the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAP II). This inhibition disrupts several key processes:

  • Transcriptional Regulation : THZ1 inhibits the transcriptional activation of oncogenes by downregulating super-enhancer-associated genes. This is particularly evident in cancers with MYCN amplification, where THZ1 has shown selective cytotoxicity .
  • Cell Cycle Arrest : By inhibiting CDK7, THZ1 induces G2/M phase arrest in cancer cells. Studies have demonstrated that THZ1 treatment leads to significant reductions in the S-phase fraction, indicating impaired DNA synthesis and cell division .
  • Apoptosis Induction : The compound promotes apoptosis in various cancer cell lines through downregulation of anti-apoptotic proteins such as MCL-1 and BCL-xL. Ectopic expression of these proteins can protect cells from THZ1-induced lethality .

Efficacy in Cancer Models

THZ1 has been evaluated in numerous preclinical studies across different cancer types:

  • Multiple Myeloma : In multiple myeloma models, THZ1 significantly reduced cell proliferation and survival. Treatment with THZ1 led to downregulation of c-MYC and MCL-1 mRNA levels, contributing to increased apoptosis rates. In vivo studies using xenograft models showed improved survival with minimal toxicity at doses of 10 mg/kg administered twice daily .
  • T-cell Acute Lymphoblastic Leukemia (T-ALL) : THZ1 demonstrated potent activity against T-ALL cell lines, with IC50 values below 200 nM for over half of the tested lines. The compound's selectivity for cancerous cells over normal human cells highlights its potential as a targeted therapy .
  • Neuroblastoma : In neuroblastoma models, THZ1 effectively suppressed MYCN expression and disrupted the MYCN-regulated transcriptome. The compound induced apoptosis selectively in MYCN-amplified cell lines while sparing non-amplified counterparts .

Case Studies

Several case studies illustrate the clinical relevance of THZ1:

Cancer Type Model Key Findings
Multiple MyelomaU266 and H929 cell linesInduced G2/M arrest; downregulated c-MYC and MCL-1
T-cell Acute Lymphoblastic LeukemiaJurkat and Loucy cell linesInduced apoptosis; selective toxicity against cancer cells
NeuroblastomaMYCN-amplified vs non-amplifiedSelective cytotoxicity; disrupted MYCN-regulated pathways

Safety Profile

The safety profile of THZ1 has been assessed in non-tumor-bearing mice. Administration at doses up to 10 mg/kg twice daily over four weeks revealed no significant toxicity, suggesting a favorable therapeutic window for further clinical exploration .

Q & A

Basic Research Questions

Q. What is the mechanism of action of THZ1 Hydrochloride, and how can researchers confirm its covalent binding to CDK7?

this compound acts as a covalent inhibitor of cyclin-dependent kinase 7 (CDK7) by selectively targeting a cysteine residue (C312) in the kinase domain. To confirm covalent binding, researchers should:

  • Perform mass spectrometry to identify covalent adduct formation between THZ1 and CDK7.
  • Compare inhibition efficacy with THZ1-R , a non-covalent analog lacking the reactive electrophilic group, to distinguish covalent vs. non-covalent binding .

Q. How can researchers validate the selectivity of this compound against other CDKs (e.g., CDK4/6, CDK9)?

  • Conduct kinase inhibition assays using purified CDK/cyclin complexes (e.g., CDK7/cyclin H vs. CDK4/cyclin D1) to measure IC50 values.
  • Validate cellular selectivity via phospho-specific Western blotting for downstream targets (e.g., RNA polymerase II phosphorylation for CDK7 vs. Rb phosphorylation for CDK4/6) .

Q. What experimental controls are critical for in vitro studies using this compound?

  • Include THZ1-R (non-reactive analog) to rule out off-target effects from covalent modification.
  • Use Trilaciclib hydrochloride (CDK4/6 inhibitor) as a comparator to assess pathway-specific effects .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s efficacy across different cancer models?

  • Analyze genomic context (e.g., super-enhancer-associated oncogenes in oesophageal squamous cell carcinoma vs. other cancers) to identify responsive subtypes .
  • Compare pharmacokinetic/pharmacodynamic (PK/PD) profiles across models, adjusting dosing schedules to account for metabolic differences .

Q. What methodologies are recommended for evaluating this compound in combination therapies?

  • Use synergy scoring models (e.g., Bliss independence or Chou-Talalay) to quantify interactions with DNA-damaging agents or other kinase inhibitors.
  • Validate combinations in 3D spheroid or patient-derived xenograft (PDX) models to mimic tumor microenvironment complexity .

Q. How can researchers resolve discrepancies between biochemical IC50 values and cellular potency?

  • Account for cellular permeability by measuring intracellular drug concentrations via LC-MS/MS.
  • Assess target engagement using cellular thermal shift assays (CETSA) to confirm CDK7 binding in live cells .

Q. What strategies improve reproducibility in this compound studies?

  • Document batch-specific activity (e.g., purity >97% by HPLC) and storage conditions (e.g., -20°C in desiccated form) to minimize variability .
  • Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing experimental protocols, including solvent formulations and exposure durations .

Q. Methodological Tables

Table 1: Key Biochemical and Cellular Properties of this compound

PropertyValue/MethodReference
IC50 (CDK7 inhibition)3.2 nM (biochemical assay)
Selectivity (vs. CDK4)>1000-fold (kinase panel screening)
Cellular Model ExampleOesophageal squamous cell carcinoma

Table 2: Recommended Experimental Controls for THZ1 Studies

Control TypePurposeExample
PharmacologicalRule out off-target kinase effectsTHZ1-R
GeneticConfirm CDK7 dependencysiRNA/CDK7 KO
VehicleExclude solvent toxicityDMSO (<0.1%)

Properties

Molecular Formula

C31H29Cl2N7O2

Molecular Weight

602.5 g/mol

IUPAC Name

N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide;hydrochloride

InChI

InChI=1S/C31H28ClN7O2.ClH/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27;/h3-15,17-19,33H,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38);1H/b11-6+;

InChI Key

LSAGMHUBJCPLJS-ICSBZGNSSA-N

SMILES

CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl

Canonical SMILES

CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl

Synonyms

(E)-N-(3-((5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(4-(dimethylamino)but-2-enamido)benzamide hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.